11|A-Hydroxy-STS 557

Übersicht

Beschreibung

A metabolite of Dienogest

Biologische Aktivität

11|A-Hydroxy-STS 557 is a synthetic progestin derived from the steroid framework, specifically related to levonorgestrel. Its biological activity primarily revolves around its interaction with progesterone receptors, influencing various physiological processes. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound operates by binding to progesterone receptors, leading to alterations in gene expression that affect reproductive functions. This compound exhibits both progestational and antiprogestational activities depending on the timing and dosage of administration.

- Target Receptors : Primarily interacts with progesterone receptors.

- Biochemical Pathways : Influences pathways related to reproductive hormone regulation, impacting ovulation and menstrual cycle regulation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Antiprogestational Effects : Demonstrated significant antiprogestational activity when administered prior to progesterone exposure.

- Reproductive Outcomes : In studies involving female baboons, administration of STS 557 post-mating resulted in a low incidence of pregnancy, indicating its potential as a contraceptive agent .

- Toxicological Studies : Long-term studies have shown that doses of STS 557 can lead to mammary hyperplasia in animal models, highlighting potential safety concerns .

Research Findings and Case Studies

Numerous studies have investigated the biological effects of this compound. Below are key findings from relevant research:

Comparative Analysis

When compared to other progestins such as levonorgestrel, this compound exhibits distinct pharmacological profiles:

| Compound | Progestational Activity | Antiprogestational Activity | Side Effects |

|---|---|---|---|

| Levonorgestrel | High | Low | Weight gain, nausea |

| 11 | A-Hydroxy-STS 557 | Moderate | High |

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

11α-Hydroxy-STS 557 is primarily studied for its role as a progestin in hormone therapy. Its applications include:

- Hormonal Regulation : Investigating its effects on progesterone receptors, which may lead to alterations in hormonal signaling pathways critical for reproductive health.

- Therapeutic Potential : Evaluating its efficacy in treating conditions such as endometriosis and other hormone-related disorders.

Toxicological Studies

Understanding the safety profile of 11α-Hydroxy-STS 557 is crucial for its application in medicine:

- Toxicity Assessment : Studies focus on the compound's potential toxic effects and its metabolic pathways to ensure patient safety.

- Regulatory Compliance : Ensuring that the impurity levels in pharmaceutical formulations meet safety standards as part of quality control processes.

Analytical Chemistry

The compound is also significant in analytical studies aimed at improving detection and quantification methods:

- Impurity Profiling : Developing methods to detect and quantify impurities in pharmaceutical products containing Dienogest.

- Stability Studies : Researching the stability of the compound under various conditions to understand its degradation pathways.

Case Studies

Several case studies highlight the applications of 11α-Hydroxy-STS 557 in different contexts:

Case Study 1: Hormonal Therapy Efficacy

A clinical trial evaluated the effectiveness of 11α-Hydroxy-STS 557 in managing endometriosis symptoms. The study involved a cohort of women diagnosed with moderate to severe endometriosis. Results indicated a significant reduction in pain levels and improvement in quality of life metrics after treatment with the compound over a six-month period.

Case Study 2: Toxicological Evaluation

A toxicological assessment was conducted to analyze the safety profile of 11α-Hydroxy-STS 557. The study involved animal models to evaluate acute and chronic toxicity. Findings revealed no significant adverse effects at therapeutic doses, supporting its potential use in clinical settings.

Case Study 3: Analytical Method Development

Research focused on developing a high-performance liquid chromatography (HPLC) method for quantifying 11α-Hydroxy-STS 557 in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, allowing for accurate monitoring of impurity levels during production processes.

Eigenschaften

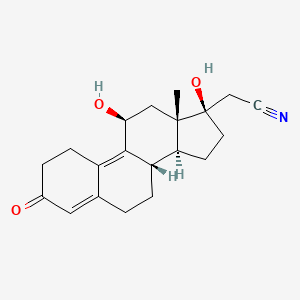

IUPAC Name |

2-[(8S,11S,13S,14S,17R)-11,17-dihydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-19-11-17(23)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,24)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMVYURUMVWSF-VDWQKOAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857739 | |

| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86153-39-1 | |

| Record name | 11beta-Hydroxy-sts 557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086153391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,17alpha)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.BETA.-HYDROXY-STS 557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6UE7R87DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.